molecular formula C14H18ClNO3 B1451121 Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate CAS No. 1217733-33-9

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Cat. No. B1451121
CAS RN: 1217733-33-9
M. Wt: 283.75 g/mol
InChI Key: IZLPWNSRSORQIZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate, also known as MCP-2-Me, is an organic compound that has been studied for its potential applications in various scientific research fields. MCP-2-Me is a derivative of pyrrolidine, a heterocyclic compound found in many natural products and pharmaceuticals. It has been used in the synthesis of several compounds, including drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate and its analogs have been studied extensively in the synthesis of various chemical compounds. For instance, its derivative, 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, was synthesized with a yield of 77.8% and purity over 98% by HPLC, indicating its potential for large-scale production (Cheng Qing-fang, 2005).
  • A study explored the effects of substituents on the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate, revealing the diverse chemical behaviors of its chlorinated products (C. Corral et al., 1990).

Applications in Biological and Pharmaceutical Research

  • Several studies have focused on the biological applications of methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate derivatives. For instance, thiazoles targeting flavivirus envelope proteins were synthesized from a similar compound, showing potential as antiviral agents (Abdelrahman S. Mayhoub et al., 2011).
  • The compound's derivatives have also been evaluated for their antibacterial activity, indicating their potential use in developing new antimicrobial agents (T. Plech et al., 2011).

Applications in Material Science

  • A study investigated the use of disperse dyes derived from thiophene, including derivatives of methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate, for application on polyester and nylon fabrics, demonstrating the compound's relevance in textile industry (Isaac Oluwatobi Abolude et al., 2021).

properties

IUPAC Name

methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-3-5-11(15)6-4-9/h3-6,10,12,16-17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLPWNSRSORQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CC=C(C=C2)Cl)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 3
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 4
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 5
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

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